molecular formula C16H19NS B12494002 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine

4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine

Cat. No.: B12494002
M. Wt: 257.4 g/mol
InChI Key: CBODGGAJHIGZCR-UHFFFAOYSA-N
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Description

4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine is an organic compound with the molecular formula C14H16N2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a pyridine ring substituted with a 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine typically involves the reaction of 2,4,6-trimethylphenylthiol with 4-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiol group, facilitating the nucleophilic attack on the vinyl group of 4-vinylpyridine. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine
  • 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine
  • 2-{[2-(4-Pyridinyl)ethyl]sulfanyl}ethylpyridine

Uniqueness

4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H19NS

Molecular Weight

257.4 g/mol

IUPAC Name

4-[2-(2,4,6-trimethylphenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C16H19NS/c1-12-10-13(2)16(14(3)11-12)18-9-6-15-4-7-17-8-5-15/h4-5,7-8,10-11H,6,9H2,1-3H3

InChI Key

CBODGGAJHIGZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SCCC2=CC=NC=C2)C

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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